molecular formula C10H9ClN4S B1608014 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine CAS No. 393183-65-8

3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine

Cat. No.: B1608014
CAS No.: 393183-65-8
M. Wt: 252.72 g/mol
InChI Key: ZSLWAOIOTVDJTQ-UHFFFAOYSA-N
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Description

3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine is a chemical compound with the molecular formula C10H9ClN4S. It is used primarily in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4,6-dimethyl-2-mercaptopyrimidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine could result in the formation of an aminopyridazine derivative.

Scientific Research Applications

3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyridazine
  • 4,6-Dimethyl-2-mercaptopyrimidine
  • Pyridazin-3-amine
  • 6-Chloropyridazin-3-amine
  • Sulfachloropyridazine

Uniqueness

3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its combination of a pyridazine ring with a pyrimidine-thio group provides distinct chemical properties that are valuable in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanyl-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c1-6-5-7(2)13-10(12-6)16-9-4-3-8(11)14-15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWAOIOTVDJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375560
Record name 3-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393183-65-8
Record name 3-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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